molecular formula C16H12F2N2O B13649165 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone CAS No. 852940-48-8

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone

Cat. No.: B13649165
CAS No.: 852940-48-8
M. Wt: 286.28 g/mol
InChI Key: PKBSVDFYTLCLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzimidazole ring substituted with a difluoromethyl group and a phenylethanone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to react benzimidazole with a difluoromethylating reagent, such as diiodomethane or diiodomethanesulfonamide, under suitable reaction conditions . This reaction is often carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process typically includes the formation of the benzimidazole core, followed by the introduction of the difluoromethyl group and the phenylethanone moiety. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions include benzimidazole N-oxides, alcohol derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(difluoromethyl)-1H-benzimidazole: Lacks the phenylethanone moiety but shares the benzimidazole core with a difluoromethyl group.

    2-(difluoromethyl)-1H-benzimidazole: Similar structure but without the phenylethanone group.

    1-phenylethanone derivatives: Compounds with a phenylethanone moiety but different substituents on the benzimidazole ring.

Uniqueness

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone is unique due to the presence of both the difluoromethyl group and the phenylethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O/c17-16(18)20-13-9-5-4-8-12(13)19-15(20)10-14(21)11-6-2-1-3-7-11/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSVDFYTLCLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183686
Record name 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852940-48-8
Record name 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852940-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.